4-(3-Pyridinylmethyl)benzoic acid

pKa carboxylic acid acidity substituent effects

4-(3-Pyridinylmethyl)benzoic acid (CAS 75987-26-7; IUPAC: 4-(pyridin-3-ylmethyl)benzoic acid) is a heterocyclic aromatic carboxylic acid composed of a benzoic acid moiety linked to a pyridine ring via a methylene bridge at the pyridine 3-position. This bifunctional building block is utilized as a key intermediate in pharmaceutical synthesis and as a ligand in the construction of metal–organic frameworks (MOFs), where the methylene spacer imparts conformational flexibility distinct from directly linked pyridyl‑benzoic acid analogs.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B12293362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Pyridinylmethyl)benzoic acid
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h1-7,9H,8H2,(H,15,16)
InChIKeyGMFMAZJGUAHDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Pyridinylmethyl)benzoic Acid (CAS 75987-26-7) Procurement-Relevant Overview


4-(3-Pyridinylmethyl)benzoic acid (CAS 75987-26-7; IUPAC: 4-(pyridin-3-ylmethyl)benzoic acid) is a heterocyclic aromatic carboxylic acid composed of a benzoic acid moiety linked to a pyridine ring via a methylene bridge at the pyridine 3-position . This bifunctional building block is utilized as a key intermediate in pharmaceutical synthesis and as a ligand in the construction of metal–organic frameworks (MOFs), where the methylene spacer imparts conformational flexibility distinct from directly linked pyridyl‑benzoic acid analogs [1].

Why 4-(3-Pyridinylmethyl)benzoic Acid Cannot Be Replaced by Closest Analogs Without Re‑Optimization


The 3‑position of the pyridine nitrogen together with the methylene spacer in 4-(3-pyridinylmethyl)benzoic acid generates a unique electronic and steric profile that is not reproduced by ortho‑substituted isomers, direct‑linked pyridyl‑benzoic acids, or the corresponding methyl ester. Measurable differences in carboxylic acid pKa (up to 0.3 log units), rotatable bond count, and hydrogen‑bond donor capacity alter reactivity, solubility, and framework topology in ways that directly impact synthetic route selection, salt formation, and materials design [1]. Consequently, substituting a seemingly similar analog without re‑validation risks failed coupling reactions, altered pharmacokinetic profiles, or non‑porous MOF architectures.

Quantitative Differentiation Evidence for 4-(3-Pyridinylmethyl)benzoic Acid vs. Closest Analogs


Carboxylic Acid pKa: 4-(3-Pyridinylmethyl)benzoic Acid Is a Weaker Acid Than Its Ortho Isomer and Direct‑Linked Analog

The predicted acid dissociation constant (pKa) of 4-(3-pyridinylmethyl)benzoic acid is 4.14±0.10 . This value is 0.32 log units higher (weaker acid) than that of the ortho isomer 2-(3-pyridinylmethyl)benzoic acid (pKa 3.82±0.36) and 0.23 log units higher than the direct‑linked analog 4-(pyridin‑3‑yl)benzoic acid (pKa 3.91) [1]. The attenuated acidity of the para‑substituted isomer reflects reduced inductive electron withdrawal by the methylene‑linked pyridine compared with ortho substitution or direct conjugation.

pKa carboxylic acid acidity substituent effects

Synthetic Route: Grignard-Based Access vs. Palladium-Catalyzed Cross‑Coupling for Direct‑Linked Analogs

4-(3-Pyridinylmethyl)benzoic acid is accessed via Grignard reaction of 3‑chloromethylpyridine with 4‑bromobenzaldehyde diethylacetal, followed by acid‑catalyzed hydrolysis to the aldehyde and subsequent oxidation [1]. For comparison, the direct‑linked analog 4-(pyridin‑3‑yl)benzoic acid is typically prepared by Suzuki–Miyaura cross‑coupling employing a palladium catalyst and a boronic acid partner . The Grignard route avoids transition‑metal catalysts, reducing the burden of metal impurity profiling and often offering a cost advantage at scale.

synthesis Grignard reaction regioselectivity

Conformational Flexibility: Methylene Spacer Enables 3D MOF Architectures Unattainable with Rigid Direct‑Linked Ligands

The methylene bridge of 4-(3-pyridinylmethyl)benzoic acid provides three freely rotatable bonds, compared with only two for the direct‑linked analog 4-(pyridin‑3‑yl)benzoic acid [1]. This additional degree of freedom prevents co‑planarity between the aromatic rings and favors non‑interpenetrated 3D frameworks. A closely related ligand, 4-(6-(hydroxymethyl)pyridin‑3‑yl)benzoic acid, yields a 3D Zn‑MOF with a BET surface area of 345 m² g⁻¹ and permanent porosity [2]. Analogous rigid pyridyl‑benzoate ligands predominantly form 1D or 2D coordination polymers with substantially lower or negligible porosity.

metal-organic framework conformational flexibility porosity

Hydrogen-Bond Donor Capacity: Carboxylic Acid Form vs. Methyl Ester

4-(3-Pyridinylmethyl)benzoic acid possesses one hydrogen‑bond donor (carboxylic O–H) and three hydrogen‑bond acceptors (two carboxylate oxygens and one pyridine nitrogen). Its methyl ester derivative (CAS 75986‑50‑4) has zero donors and three acceptors, with an XLogP of 2.6 and a topological polar surface area of 39.2 Ų . The acid form’s donor capacity enables directional O–H···N hydrogen bonding with pyridine co‑formers, a prerequisite for co‑crystal engineering, and permits pH‑dependent solubility tuning through salt formation, neither of which is possible with the ester.

hydrogen bonding solubility crystal engineering

Procurement‑Relevant Application Scenarios for 4-(3-Pyridinylmethyl)benzoic Acid


Pharmaceutical Intermediate Requiring para‑Pyridylmethyl Benzoic Acid Scaffold

When the target molecule demands a para‑substituted methylene‑linked pyridyl‑benzoic acid framework, 4-(3-pyridinylmethyl)benzoic acid is the direct synthetic entry point. Its Grignard‑based synthesis provides a scalable route free of palladium contamination, satisfying the low‑metal‑impurity requirements typical of GMP intermediate production [1]. The predicted pKa of 4.14 supports salt‑screening panels where slightly weaker acidity relative to ortho isomers can translate into improved solid‑state stability .

Metal‑Organic Framework (MOF) Synthesis Targeting 3D Porous Architectures

The methylene bridge in 4-(3-pyridinylmethyl)benzoic acid introduces a rotatable spacer that disrupts co‑planarity and promotes the formation of 3D, non‑interpenetrated MOFs. As demonstrated with a closely related ligand that yields a Zn‑MOF with 345 m² g⁻¹ BET surface area, this building block is suited to gas‑adsorption and storage studies where rigid, direct‑linked ligands fail to produce accessible porosity [1].

Co‑Crystal Engineering and Hydrogen‑Bonded Materials

The combination of one carboxylic acid donor and three acceptors (including the pyridine nitrogen) makes 4-(3-pyridinylmethyl)benzoic acid an ideal partner for co‑crystallization with pyridine‑containing co‑formers. The resulting O–H···N hydrogen‑bonded networks are exploited in crystal engineering to tune solubility, stability, and mechanical properties of solid‑state formulations [1]. The methyl ester analog cannot participate in such directional hydrogen bonding, underscoring the acid form’s unique utility.

Analytical Reference and Method Development for Pyridyl‑Benzoic Acid Derivatives

Because of its distinct chromatographic retention (driven by an XLogP approximately 1.1 units lower than the methyl ester) and defined pKa, 4-(3-pyridinylmethyl)benzoic acid serves as a qualified reference standard in HPLC method development, forced‑degradation studies, and impurity profiling of related pyridyl‑benzoic acid drug candidates [1].

Quote Request

Request a Quote for 4-(3-Pyridinylmethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.